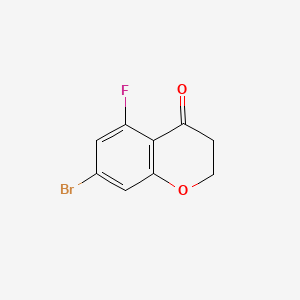

7-Bromo-5-fluorochroman-4-one

Beschreibung

7-Bromo-5-fluorochroman-4-one (CAS 1092350-58-7) is a halogenated chromanone derivative with the molecular formula C₉H₆BrFO₂ and a molecular weight of 245.05 g/mol. It is part of the fluorinated building blocks category, widely used in pharmaceutical and materials science research due to its structural versatility . The compound is characterized by a chroman-4-one backbone substituted with bromine at position 7 and fluorine at position 5. Its purity grades range from technical to ultra-high purity (99.999%), and it is available in bulk quantities for industrial applications .

Eigenschaften

IUPAC Name |

7-bromo-5-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVBCMAIWONHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluorochroman-4-one typically involves the bromination and fluorination of chroman-4-one derivatives. One common method includes:

Bromination: Starting with chroman-4-one, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: Industrial production of 7-Bromo-5-fluorochroman-4-one may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: 7-Bromo-5-fluorochroman-4-one can undergo oxidation reactions to form corresponding quinones.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chroman-4-one derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-fluorochroman-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive molecules.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 7-Bromo-5-fluorochroman-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-7-fluorochroman-4-one Hydrochloride (CAS 2055840-44-1)

- Molecular Formula : C₉H₇BrClFO₂

- Molecular Weight : 281.51 g/mol

- Key Differences :

7-Bromo-6-fluorochroman-4-one (CAS 27407-12-1)

- Molecular Formula : C₉H₆BrFO₂

- Molecular Weight : 245.05 g/mol

- Key Differences: Fluorine at position 6 instead of 5.

5-Bromo-8-fluorochroman-4-one (CAS 1092350-61-2)

Functional Group Variants

5-Bromo-7-methoxychroman-4-one (CAS 1344894-65-0)

- Molecular Formula : C₁₀H₉BrO₃

- Molecular Weight : 257.08 g/mol

- Key Differences: Methoxy group (-OCH₃) replaces fluorine at position 7.

Structural Analogues in Other Classes

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

Comparative Data Table

Research Implications

- Positional Isomerism : Subtle changes in halogen positioning (e.g., 5-F vs. 6-F) significantly alter electronic properties, impacting applications in catalysis or medicinal chemistry .

- Functional Group Effects : Replacement of fluorine with methoxy enhances hydrophobicity, making derivatives more suitable for blood-brain barrier penetration in CNS drug development .

- Salt Forms : Hydrochloride derivatives (e.g., CAS 2055840-44-1) improve solubility, critical for in vitro assays requiring aqueous environments .

Biologische Aktivität

7-Bromo-5-fluorochroman-4-one is a synthetic compound belonging to the chromanone class, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

- Molecular Formula : C9H6BrF O

- Molecular Weight : 245.05 g/mol

- CAS Number : 1214791-57-7

Biological Activities

7-Bromo-5-fluorochroman-4-one exhibits various biological activities, including:

-

Anticancer Activity :

- Chromanone derivatives have shown significant cytotoxic effects against multiple cancer cell lines. For instance, studies have indicated that certain chromanone analogs can inhibit the growth of breast cancer (MDA-MB-231) and other tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

The biological activity of 7-bromo-5-fluorochroman-4-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Free Radical Scavenging : Its structure allows it to effectively neutralize free radicals, thereby reducing oxidative damage.

Case Studies and Research Findings

A selection of studies highlights the biological activity of 7-bromo-5-fluorochroman-4-one:

| Study | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 7.56 µM | |

| HT29 (Colorectal Cancer) | Antiproliferative | 4.9 µM | |

| Antioxidant Assay | DPPH Scavenging | 66.4 µM |

These findings demonstrate the compound's potential as an anticancer agent with significant antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.